2-Bromo-6-(difluoromethyl)naphthalene
Description
2-Bromo-6-(difluoromethyl)naphthalene is a brominated naphthalene derivative featuring a difluoromethyl (–CF₂H) substituent at the 6-position and a bromine atom at the 2-position. This compound is of interest in pharmaceutical and materials science due to the unique electronic and steric properties imparted by the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H7BrF2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,11H |
InChI Key |
NDKXEPDSEQZXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tobias acid as a starting material, which undergoes bromination-debromination, diazotization, and thermal cracking to yield the target compound . The reaction conditions are generally mild, and the process does not require high-pressure conditions.
Industrial Production Methods: Industrial production of 2-Bromo-6-(difluoromethyl)naphthalene follows similar synthetic routes but on a larger scale. The use of cost-effective reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process is designed to be scalable and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be obtained.
Coupling Products: The products of Suzuki–Miyaura coupling are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. In coupling reactions, the compound forms carbon-carbon bonds through the catalytic action of palladium, involving oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and substituent effects of 2-bromo-6-(difluoromethyl)naphthalene relative to analogous bromonaphthalene derivatives:
Physical and Spectral Properties
NMR Characteristics :
- The ¹³C-NMR of sulfinyl derivatives (e.g., 8l) shows distinct shifts for sulfinyl carbons (δ ~54–59 ppm) and fluorine-coupled aromatic carbons . – Fluorinated substituents like –CF₂H cause deshielding in adjacent carbons, as seen in 2-bromo-6-fluoronaphthalene (δ ~115–162 ppm for fluorinated positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
